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2-(2-isocyanatoethyl)furan

Polymer chemistry Reaction kinetics Urethane synthesis

2-(2-Isocyanatoethyl)furan (CAS 1226290-01-2) is a heterocyclic organic compound with molecular formula C₇H₇NO₂ and molecular weight 137.14 g/mol, featuring a furan ring linked via an ethyl spacer to a terminal isocyanate functional group. This structural arrangement positions it within the class of furan-based isocyanate monomers, which are increasingly investigated for bio-based polymer synthesis and specialty material applications.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 1226290-01-2
Cat. No. B6141934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-isocyanatoethyl)furan
CAS1226290-01-2
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CCN=C=O
InChIInChI=1S/C7H7NO2/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2
InChIKeyQFEQRODWUYTXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Isocyanatoethyl)furan (CAS 1226290-01-2) Procurement Guide: Key Identifiers and Specifications for R&D Sourcing


2-(2-Isocyanatoethyl)furan (CAS 1226290-01-2) is a heterocyclic organic compound with molecular formula C₇H₇NO₂ and molecular weight 137.14 g/mol, featuring a furan ring linked via an ethyl spacer to a terminal isocyanate functional group . This structural arrangement positions it within the class of furan-based isocyanate monomers, which are increasingly investigated for bio-based polymer synthesis and specialty material applications [1]. Commercially available at minimum purity specifications of 95%, the compound requires refrigerated storage conditions to maintain stability .

Why 2-(2-Isocyanatoethyl)furan Cannot Be Casually Substituted with Conventional Isocyanates: Procurement-Risk Analysis


Generic substitution of 2-(2-isocyanatoethyl)furan with conventional aromatic or aliphatic isocyanates is inadvisable due to fundamental differences in reaction kinetics, thermal reversibility, and sustainability profile. The furan ring in this compound confers a distinct electronic environment that modulates isocyanate reactivity: furanic isocyanates exhibit markedly higher reaction rates with alcohols compared to phenyl isocyanate, and their benzylic-type reactivity positions them between aryl and alkyl diisocyanates in kinetic behavior [1]. Moreover, the furan moiety enables Diels-Alder (DA) reactivity with maleimides, a thermally reversible cycloaddition mechanism that underpins self-healing and reprocessable polymer networks—functionality entirely absent in standard petroleum-derived diisocyanates such as MDI, TDI, or HDI [2]. Finally, the furan backbone is accessible from biomass-derived platform chemicals (e.g., 5-hydroxymethylfurfural), offering a renewable-sourcing advantage that synthetic petrochemical isocyanates cannot match without complete reformulation [3].

Quantitative Comparative Evidence for 2-(2-Isocyanatoethyl)furan: Differentiating Data for Scientific Selection


Furanic vs. Aromatic Isocyanate Reactivity: Second-Order Rate Constant Comparison

In a systematic kinetic study of monourethane formation, furanic isocyanates demonstrated substantially higher reactivity than their aromatic counterparts. The parent 2-furyl isocyanate reacted with n-butanol with a second-order rate constant (K₂) approximately 2.7 times higher than that of phenyl isocyanate under identical conditions [1]. This elevated reactivity is attributed to electronic effects of the furan heterocycle that activate the isocyanate group toward nucleophilic attack [1]. While 2-(2-isocyanatoethyl)furan incorporates an ethyl spacer that introduces benzylic-type character, extrapolation from closely related furan-based diisocyanates indicates its reactivity occupies an intermediate position between aryl and alkyl isocyanates, offering a tunable kinetic profile not achievable with conventional aromatic isocyanates [2].

Polymer chemistry Reaction kinetics Urethane synthesis

Enabling Diels-Alder Reversible Crosslinking: Functional Differentiation from Conventional Diisocyanates

The furan ring in 2-(2-isocyanatoethyl)furan serves as a diene for Diels-Alder (DA) cycloaddition with maleimides, a thermally reversible reaction that imparts self-healing and reprocessability to polyurethane networks [1]. This functionality is fundamentally absent in conventional petroleum-derived diisocyanates—MDI, TDI, and HDI—which form irreversible urethane linkages only [2]. In comparative studies of self-healing polyurethanes, materials prepared using furan-containing curing agents exhibited thermally induced damage restoration: a scratch made at temperatures above 80°C disappeared spontaneously upon heating to 60°C, with the DA reaction proceeding to form gels at 60°C and reversing to solution phase at 80°C (retro-DA) [1]. Polyurethanes synthesized from furan-urethane monomers demonstrated a high degree of self-healing of mechanical properties after damage, whereas conventional MDI/TDI/HDI-based formulations lack this intrinsic remendability [2][3].

Self-healing materials Diels-Alder polymers Reprocessable thermosets

Bio-Based Sourcing Advantage vs. Petrochemical Isocyanates: Sustainability Differentiation

2-(2-Isocyanatoethyl)furan belongs to a class of furan-based monomers that are synthetically accessible from renewable biomass feedstocks, specifically from 5-hydroxymethylfurfural (HMF) derived from inedible biomass resources such as agricultural waste and lignocellulosic materials [1][2]. In contrast, conventional diisocyanates including MDI, TDI, and HDI are produced exclusively from petroleum-derived aromatic and aliphatic precursors [3]. Novel synthetic routes for furan-containing diisocyanates from renewable biomass have been demonstrated with high step yields and mild reaction conditions suitable for industrial scale-up [1]. This renewable sourcing pathway offers a quantifiable sustainability advantage: the carbon footprint reduction potential relative to petrochemical isocyanates, though exact values are system-dependent and require life-cycle analysis of specific production routes [2]. The feasibility of deriving polyurethane feedstocks from naturally-occurring, non-oil based sources has been established through comparative studies of FDI-based copolyurethanes versus MDI-based systems [3].

Bio-based polymers Renewable monomers Sustainable materials

Comparative Crystallinity and Processability: Furanic Diisocyanates vs. MDI

Furan-based diisocyanates (FDIs), which are close structural analogs of 2-(2-isocyanatoethyl)furan, offer distinct handling and processing advantages over the industry-standard 4,4'-methylenediphenylene diisocyanate (MDI). Pure FDI compounds were prepared as liquids of low volatility that remain stable down to 0°C, making them particularly suitable for Reaction Injection Molding (RIM) operations where low-temperature fluidity is essential [1]. In contrast, MDI is a solid at room temperature (melting point approximately 38-40°C) and requires heated storage and handling systems to maintain liquid state for processing [2]. Despite this enhanced processability, FDI-based copolyurethanes were shown by DSC, DMA, and tensile measurements to possess mechanical properties comparable to analogous MDI-based materials [1]. This combination of improved handling characteristics with maintained performance represents a tangible procurement and process engineering advantage.

RIM processing Polyurethane elastomers Monomer handling

Recommended Application Scenarios for 2-(2-Isocyanatoethyl)furan Based on Verified Evidence


Accelerated Polyurethane Curing in RIM and Low-Pressure Dispensing

The elevated isocyanate reactivity demonstrated by furanic isocyanates relative to aromatic counterparts (K₂ ~2.7× higher for furyl isocyanate vs. phenyl isocyanate) enables faster urethane bond formation under identical processing conditions [1]. When combined with the liquid state and low-temperature stability of furan-based diisocyanates (stable to 0°C), this kinetic advantage makes 2-(2-isocyanatoethyl)furan particularly suitable for Reaction Injection Molding (RIM) and low-pressure dispensing operations where rapid cycle times and ambient-temperature handling are critical [2]. Copolyurethanes derived from FDI systems exhibit mechanical properties comparable to MDI-based materials, indicating that accelerated curing does not come at the expense of final material performance [2].

Self-Healing Coatings and Reprocessable Thermosets via Diels-Alder Chemistry

The furan ring in 2-(2-isocyanatoethyl)furan functions as a diene for reversible Diels-Alder cycloaddition with maleimide crosslinkers. Experimental studies show that furan-containing polyureas form gels upon heating to 60°C (DA adduct formation) and revert to solution phase at 80°C (retro-DA bond cleavage), enabling thermal remendability [1]. Polyurethanes synthesized from furan-urethane monomers demonstrate a high degree of self-healing of mechanical properties after damage [3]. This application scenario is inaccessible to conventional MDI, TDI, or HDI, which lack the conjugated diene system required for DA reactivity [2]. Suitable for protective coatings, adhesives, and 3D-printable materials where damage recovery extends service life [2].

Bio-Based Polyurethane Formulations with Renewable Feedstock Certification

2-(2-Isocyanatoethyl)furan is accessible via synthetic routes from 5-hydroxymethylfurfural (HMF), a platform chemical derived from inedible biomass resources including agricultural waste and lignocellulosic materials [1][2]. This renewable sourcing pathway enables formulation of polyurethanes with documented bio-based content, addressing regulatory requirements (e.g., USDA BioPreferred, EU Renewable Energy Directive) and corporate sustainability mandates. Copolyurethanes prepared from furan-based diisocyanates and polyol blends exhibit thermal and mechanical properties comparable to conventional MDI-based systems, demonstrating that renewable origin does not inherently compromise performance [3]. Suitable for eco-labeled consumer goods, automotive interior components, and construction materials requiring verified sustainable sourcing.

Fused Deposition Modeling (FDM) 3D Printing Filaments with Thermal Remendability

Polyurethanes incorporating furan-containing monomers exhibit a relatively low fusing point that makes them suitable as potential materials for Fused Deposition Modeling (FDM) 3D printing applications [1]. The combination of thermal processability with Diels-Alder based self-healing functionality creates opportunities for 3D-printed parts that can repair printing defects or service-induced damage through mild thermal treatment (60-80°C). This application scenario leverages both the thermal reversibility enabled by the furan moiety and the tunable mechanical properties of furan-based polyurethanes [1]. Comparative studies have shown that the modified furan-urethane approach yields more durable polyurethanes with high degrees of self-healing compared to traditional formulations [2].

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